molecular formula C16H14O4S B14132947 Dimethyl 2,2'-sulfanediyldibenzoate CAS No. 49590-24-1

Dimethyl 2,2'-sulfanediyldibenzoate

Cat. No.: B14132947
CAS No.: 49590-24-1
M. Wt: 302.3 g/mol
InChI Key: HXPPFORQTMVVDY-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-sulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It is known for its unique structure, which includes two benzene rings connected by a sulfur bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 1,2-dibromoethane with methyl thiosalicylate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for Dimethyl 2,2’-sulfanediyldibenzoate are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,2’-sulfanediyldibenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the sulfur bridge, forming thiols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Dimethyl 2,2’-sulfanediyldibenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-sulfanediyldibenzoate involves its ability to undergo redox reactions due to the presence of the sulfur bridge. This redox activity can influence various biochemical pathways, making it a compound of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation, but its reactivity with biological molecules is a key area of study .

Comparison with Similar Compounds

Properties

CAS No.

49590-24-1

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

methyl 2-(2-methoxycarbonylphenyl)sulfanylbenzoate

InChI

InChI=1S/C16H14O4S/c1-19-15(17)11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3

InChI Key

HXPPFORQTMVVDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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